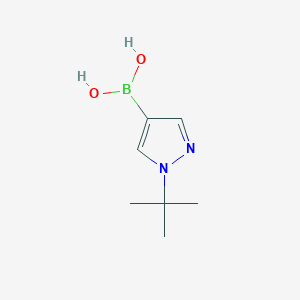

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

Description

Properties

IUPAC Name |

(1-tert-butylpyrazol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-7(2,3)10-5-6(4-9-10)8(11)12/h4-5,11-12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRAKDDQRFJIQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C(C)(C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Pharmaceutical Development

Foreword: The Critical Role of Boronic Acids in Modern Drug Discovery

Within the landscape of medicinal chemistry, pyrazole-containing boronic acids have emerged as indispensable building blocks.[1][2][3] Their utility, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex carbon-carbon bonds, which form the backbone of countless therapeutic agents.[1][3][4] (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a prime example of such a reagent, valued for the specific structural and electronic properties conferred by its N-tert-butyl pyrazole moiety. For researchers, scientists, and drug development professionals, an unambiguous and comprehensive understanding of its structure is not merely an academic exercise; it is a prerequisite for ensuring reaction reproducibility, controlling impurity profiles, and ultimately, guaranteeing the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth, multi-technique approach to the structural analysis of this key synthetic intermediate, grounded in field-proven insights and methodologies.

Foundational Physicochemical Characterization

Before delving into complex spectroscopic analysis, a solid foundation is built upon the compound's basic physicochemical properties. These parameters serve as the first line of quality control and are essential for selecting appropriate solvents and conditions for subsequent analyses.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃BN₂O₂ | [5][6] |

| Molecular Weight | 168.00 g/mol | [5][6] |

| Appearance | White to off-white powder/solid | Generic Material Data |

| Purity | ≥97% (typical commercial grade) | [5][6] |

| Storage | Store at room temperature | [5] |

The Core of Structural Verification: A Spectroscopic Triad

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) forms the cornerstone of structural elucidation for organic molecules. For boronic acids, this is complemented by specialized techniques that probe the unique nature of the boron atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the chemical environment of magnetically active nuclei. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required for full structural confirmation.[7]

Causality in Experimental Choice: The choice of deuterated solvent is critical. While CDCl₃ is common, its slightly acidic nature can sometimes promote dehydration. Solvents like DMSO-d₆ or Methanol-d₄ are often preferred for their ability to stabilize the boronic acid form through hydrogen bonding.

Experimental Protocol: NMR Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Gently vortex or sonicate the sample until the solid is completely dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.

-

Analysis: Insert the tube into the NMR spectrometer and acquire ¹H, ¹³C, and ¹¹B spectra according to standard instrument protocols.

-

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the tert-butyl group.

-

Two singlets (or narrow doublets, depending on resolution) in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring (C3-H and C5-H).

-

A sharp, prominent singlet in the aliphatic region (typically δ 1.5-1.6 ppm) integrating to 9 protons, characteristic of the tert-butyl group.

-

A broad singlet, often exchangeable with D₂O, corresponding to the two hydroxyl protons of the B(OH)₂ group. Its chemical shift can vary significantly depending on concentration and solvent.

-

-

¹³C NMR Analysis: The carbon spectrum confirms the carbon framework.

-

Signals for the three carbons of the pyrazole ring.

-

Signals for the quaternary carbon and the three methyl carbons of the tert-butyl group. The carbon attached to the boron atom (C4) may show a broader signal due to quadrupolar relaxation of the attached boron nucleus.

-

-

¹¹B NMR Analysis: This experiment is specific to the boron center and is crucial for confirming the boronic acid functionality. A single, relatively broad signal is expected in the range of δ 20-30 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar boronic acid.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elemental composition, providing definitive confirmation of the molecular formula. Electrospray Ionization (ESI) is a common technique for boronic acids.[8]

Trustworthiness through Self-Validation: High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the elemental composition can be calculated and compared against the theoretical value for C₇H₁₃BN₂O₂, providing an extremely high degree of confidence in the compound's identity.

-

Expected Ions: In positive-ion mode ESI-MS, the most common adduct is the protonated molecule [M+H]⁺. However, boronic acids are known to form various adducts and clusters in the gas phase, including solvent adducts or dimers like [2M-OH]⁻.[9]

-

Fragmentation: The fragmentation pattern can also provide structural information. Common fragmentation pathways for aryl boronic acids involve losses of water and rearrangements around the boron center, potentially yielding fragments like BO⁻ or BO₂⁻ in negative ion mode.[10]

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply appropriate ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

-

Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 50-500). For HRMS, use a capable analyzer like a Time-of-Flight (TOF) or Orbitrap.

Solid-State Characterization: X-Ray Crystallography

While NMR and MS define the molecular structure, X-ray crystallography provides an unambiguous picture of the molecule's three-dimensional arrangement in the solid state.[11][12] This is the ultimate technique for confirming connectivity and stereochemistry.

Authoritative Grounding: For novel compounds or when polymorphism is a concern, single-crystal X-ray diffraction is paramount.[13] It reveals crucial details about bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) that govern the crystal packing. This information is invaluable for understanding physical properties like melting point and solubility.

Purity and Stability: The Chromatographic Perspective

For applications in drug development, knowing the purity of a starting material is as important as knowing its identity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[14]

The Challenge of Boronic Acids in HPLC: A key challenge in the analysis of boronic acids is their potential for on-column degradation or interaction with the stationary phase.[15] The Lewis acidic boron atom can interact with free silanol groups on standard silica-based columns, leading to poor peak shape and inaccurate quantification. Furthermore, the pinacol esters often used as precursors can hydrolyze back to the boronic acid under typical reversed-phase conditions.[15][16]

Expertise in Method Development: To overcome these challenges, specialized columns with end-capping or novel surface technologies (e.g., Waters MaxPeak™ Premier) are recommended to minimize analyte-metal interactions.[14] Mobile phase selection is also critical; using acidic modifiers like formic or acetic acid helps to suppress the ionization of the boronic acid and improve peak shape.[17]

Experimental Protocol: Reversed-Phase HPLC Purity Assessment

-

Column: C18 reversed-phase column with advanced shielding or end-capping (e.g., Waters XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm).[14]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm or 254 nm.

-

Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

| Technique | Purpose | Key Parameters |

| HPLC (Reversed-Phase) | Quantify purity, detect impurities | C18 Column, Acetonitrile/Water with Acid Modifier |

| LC-MS | Identify impurities | Couple HPLC to a mass spectrometer |

A Critical Consideration: The Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine .[18][19][20] This equilibrium is driven by the removal of water and can be influenced by factors like solvent, temperature, and concentration.[18][21]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O (Boronic Acid Monomer ⇌ Boroxine Trimer + Water)

Implications for Analysis and Synthesis: The presence of boroxine can complicate analysis, as it will have a different molecular weight and distinct spectroscopic signatures. In mass spectrometry, ions corresponding to the trimer may be observed.[19] In NMR, the signals may be broadened or shifted if the exchange between monomer and trimer is fast on the NMR timescale. For synthetic applications, understanding this equilibrium is vital, as the reactivity of the boroxine can differ from that of the monomeric acid. The formation of boroxine is an entropically driven process, as it releases three molecules of water.[18]

Conclusion: An Integrated Approach for Unquestionable Quality

The thorough structural analysis of this compound is not achieved by a single technique but by the logical integration of multiple analytical methodologies. From fundamental property checks to advanced spectroscopic and chromatographic separations, each step provides a layer of validation. This rigorous, multi-faceted approach ensures a complete and unambiguous understanding of the molecule's identity, purity, and stability. For professionals in drug development, adopting this comprehensive analytical strategy is fundamental to mitigating risks in the synthetic process and building quality into the foundation of novel therapeutics.

References

-

Gomes, L., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles. Available at: [Link]

-

Bentley, P., et al. (2010). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

-

Dhe-Paganon, S., et al. (2003). Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Liao, H., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]

-

Chen, Y., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules. Available at: [Link]

-

Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

-

Roy, A., et al. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

-

Tokunaga, Y., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles. Available at: [Link]

-

Lensing, C., et al. (2014). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A. Available at: [Link]

-

Al-Sayah, M., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available at: [Link]

-

Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available at: [Link]

-

George, G., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

-

Marinaro, W., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Snyder, H., et al. (1958). Aryl Boronic Acids. II. Aryl Boronic Anhydrides and their Amine Complexes. Journal of the American Chemical Society. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

National Center for Biotechnology Information. (2025). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

-

Duddeck, H., et al. (2009). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR. Available at: [Link]

-

Krska, S., et al. (2017). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

-

Billingsley, K., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

-

Kumar, R., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid. PubChem Compound Database. Available at: [Link]

-

Bohrium. (2023). x-ray-crystallographic-comparison-of-pyrazole-subsidiaries. Ask this paper. Available at: [Link]

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. Available at: [Link]

-

Chem-Impex International. (n.d.). 1H-Pyrazole-4-boronic acid. Chem-Impex International. Available at: [Link]

-

Mphahlele, M., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reaction. RSC Advances. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound 97% | CAS: 1416785-99-3 | AChemBlock [achemblock.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. waters.com [waters.com]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. waters.com [waters.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: A Technical Guide

Introduction

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid (CAS No. 1416785-99-3) is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a boronic acid moiety.[1][2][3][4][5][6][7] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science, where the pyrazole core offers a versatile scaffold and the boronic acid group enables various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[8] Accurate structural elucidation and purity assessment of this reagent are paramount for its effective application. This in-depth technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound, complete with detailed experimental protocols and interpretation of the spectral data. While experimental spectra for this specific compound are not widely published, this guide utilizes predicted data based on established principles of spectroscopy for analogous structures, offering a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of the constituent atoms.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for pyrazole derivatives and compounds containing tert-butyl and boronic acid groups.[9][10][11][12]

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | Pyrazole H5 |

| ~7.6 | Singlet | 1H | Pyrazole H3 |

| ~8.0 | Broad Singlet | 2H | B(OH)₂ |

| 1.5 | Singlet | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~140 | Pyrazole C5 |

| ~135 | Pyrazole C3 |

| Not observed/Broad | Pyrazole C4 (C-B) |

| ~60 | C (CH₃)₃ |

| ~30 | C(C H₃)₃ |

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra of boronic acids requires careful sample preparation to mitigate the effects of oligomerization, which can lead to broad and poorly resolved signals.[2][13]

Instrumentation:

-

A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[14]

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a protic solvent like methanol-d₄ can also be beneficial in breaking up boronic acid oligomers, though this will result in the exchange and disappearance of the B(OH)₂ proton signals.[13]

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: Approximately 12 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: Approximately 200 ppm, centered around 100 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the residual solvent peak as an internal reference (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for all signals in both ¹H and ¹³C spectra.

Interpretation of NMR Spectra

-

¹H NMR: The two singlets in the aromatic region (~7.6 and ~8.0 ppm) are characteristic of the two protons on the pyrazole ring. The downfield shift is due to the aromatic nature of the heterocycle. The large singlet at ~1.5 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group. The broad singlet at ~8.0 ppm, integrating to two protons, is assigned to the hydroxyl protons of the boronic acid group; its broadness is a result of chemical exchange and quadrupolar broadening from the adjacent boron atom.[14]

-

¹³C NMR: The signals in the aromatic region (~135 and ~140 ppm) correspond to the protonated carbons of the pyrazole ring.[15] The carbon atom directly attached to the boron (C4) is often difficult to observe due to quadrupolar relaxation induced by the boron nucleus, leading to significant broadening of the signal.[16] The signals at ~60 and ~30 ppm are characteristic of the quaternary and methyl carbons of the tert-butyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Frequencies for this compound (Thin Film)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-3100 (broad) | O-H stretching | B(OH)₂ |

| ~2980-2850 | C-H stretching | tert-Butyl |

| ~1550 | C=N stretching | Pyrazole |

| ~1470 | C-H bending | tert-Butyl |

| ~1360 | B-O stretching | Boronic acid |

| ~1100 | C-N stretching | Pyrazole |

| ~850 | O-B-O bending | Boronic acid |

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.[1][16][17][18]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation (Thin Film Method):

-

Place a small amount of the solid sample (a few milligrams) in a small test tube or vial.

-

Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[1]

-

Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.

-

Place the salt plate in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Perform a background scan with an empty sample compartment to record the spectrum of the ambient atmosphere (primarily CO₂ and water vapor). The instrument's software will subtract this from the sample spectrum.[19]

-

Place the prepared sample in the spectrometer.

-

Acquire the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

Interpretation of IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.[13] A very broad and strong absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibrations of the boronic acid group, with the broadening indicative of hydrogen bonding.[3][11][20][21] The sharp peaks between 2980 and 2850 cm⁻¹ are due to the C-H stretching of the tert-butyl group. The pyrazole ring gives rise to several characteristic absorptions, including C=N stretching around 1550 cm⁻¹ and C-N stretching near 1100 cm⁻¹. The presence of the boronic acid moiety is further confirmed by a strong B-O stretching vibration around 1360 cm⁻¹ and an O-B-O bending vibration around 850 cm⁻¹.[22][23]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[24]

Predicted Mass Spectrum Data

Table 4: Predicted Mass Spectrum Data for this compound (Electron Impact, 70 eV)

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 168 | [M]⁺ (Molecular Ion) |

| 153 | [M - CH₃]⁺ |

| 111 | [M - C(CH₃)₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Impact (EI) ionization is a common technique for the analysis of relatively volatile and thermally stable small molecules.[4][25]

Instrumentation:

-

A mass spectrometer equipped with an Electron Impact (EI) ion source, often coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation and Introduction:

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

If using a GC-MS system, inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

-

Alternatively, for a pure sample, a direct insertion probe can be used to introduce the sample directly into the ion source.

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Impact (EI).

-

Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns for library matching).[25]

-

Mass Range: Scan from m/z 40 to 300 to ensure detection of the molecular ion and key fragments.

-

Source Temperature: Typically 200-250 °C.

Interpretation of Mass Spectrum

The mass spectrum provides a molecular fingerprint of the compound. The peak at m/z 168 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.[4] The fragmentation pattern is consistent with the proposed structure. A common fragmentation pathway for tert-butyl groups is the loss of a methyl radical (CH₃•), leading to a stable tertiary carbocation, which would be observed at m/z 153 ([M - 15]⁺). The most significant fragmentation is likely the cleavage of the C-N bond between the pyrazole ring and the tert-butyl group, resulting in a fragment at m/z 111 corresponding to the pyrazole boronic acid radical cation, and a highly stable tert-butyl cation at m/z 57. The peak at m/z 57 is often a prominent peak in the mass spectra of compounds containing a tert-butyl group.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation and purity assessment of this compound. The predicted data, grounded in established spectroscopic principles, aligns with the expected chemical structure. The detailed protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to reliably characterize this important chemical building block, ensuring its quality and suitability for downstream applications.

References

- BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Department of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Tolylboronic Acid.

- BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Nitrophenylboronic Acid.

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from [Link]

-

Smalley, T. L., et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. The Journal of Physical Chemistry A, 118(37), 8415–8425. [Link]

-

ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles.... Retrieved from [Link]

-

Taylor, R. C., & Cluff, C. L. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2093. [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(1), 163. [Link]

-

LCGC International. (n.d.). Introduction to Electron Impact Ionization for GC–MS. Retrieved from [Link]

- Supporting Information for Boronic Acid–DMAPO Cooperative Catalysis for Dehydrative Condensation between Carboxylic Acids and Amines. (n.d.). American Chemical Society.

-

ResearchGate. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed frequencies in the IR spectra of boric acid and the solid Eu(III) borate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of compound 4l. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 25). How To Run IR Spectroscopy? - Chemistry For Everyone [Video]. YouTube. [Link]

-

ZefSci. (2024, May 30). Finding the Correct Mass Spectrometry for Small Molecule Analysis: A Helpful Guide for Laboratories. Retrieved from [Link]

- Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry.

-

ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. Retrieved from [Link]

-

Grembi, J. A., et al. (2022). ¹¹B and ¹H–¹¹B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products, 85(11), 2618–2622. [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Massachusetts Amherst. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazoline 9 (500 MHz, CDCl 3 ). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem. Retrieved from [Link]

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.). University of Würzburg.

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. Retrieved from [Link]

Sources

- 1. Mass Spectroscopy Fragment Finder Calculator | Calistry [calistry.org]

- 2. Visualizer loader [nmrdb.org]

- 3. UWPR [proteomicsresource.washington.edu]

- 4. chemscene.com [chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | C14H23BN2O4 | CID 16217654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. app.nmrium.com [app.nmrium.com]

- 8. IR spectra prediction [cheminfo.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. PROSPRE [prospre.ca]

- 13. rsc.org [rsc.org]

- 14. sourceforge.net [sourceforge.net]

- 15. CASPRE [caspre.ca]

- 16. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 17. acdlabs.com [acdlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 20. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | C8H13BN2O4 | CID 44118675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. uni-saarland.de [uni-saarland.de]

- 23. Visualizer loader [nmrdb.org]

- 24. Simulate and predict NMR spectra [nmrdb.org]

- 25. docs.nrel.gov [docs.nrel.gov]

A Technical Guide to (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic Acid: Properties, Sourcing, and Synthetic Applications

Authored For: Researchers, Scientists, and Drug Development Professionals Pillar: Chemical Building Blocks for Modern Medicinal Chemistry

Executive Summary

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic building block of significant interest in contemporary drug discovery and materials science. Its value is derived from the convergence of two key chemical motifs: the pyrazole ring, a privileged scaffold in medicinal chemistry, and the boronic acid functional group, a versatile handle for carbon-carbon bond formation. This guide provides a comprehensive technical overview of this reagent, covering its physicochemical properties, commercial availability, critical safety and handling protocols, and its primary application in palladium-catalyzed cross-coupling reactions. By synthesizing information from suppliers, safety data sheets, and the scientific literature, this document serves as a practical resource for researchers aiming to incorporate this valuable intermediate into their synthetic programs.

The Strategic Value of Pyrazole Boronic Acids in Synthesis

The utility of this compound is best understood by examining its constituent parts. The pyrazole core is a five-membered aromatic heterocycle that is a cornerstone of many FDA-approved drugs. Its presence can confer favorable pharmacokinetic properties, such as metabolic stability and improved solubility, while also providing key hydrogen bond donors and acceptors for target engagement.[1] The tert-butyl group provides steric bulk, which can be used to modulate the molecule's orientation, solubility, and interaction with biological targets.

The boronic acid moiety is the reactive handle, making the compound an ideal substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process is one of the most powerful and widely used methods for constructing biaryl and hetero-biaryl linkages, which are central to the architecture of many complex pharmaceutical agents.[1][2] The reaction's reliability, functional group tolerance, and relatively mild conditions have made it an indispensable tool in modern organic synthesis.[3]

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Physicochemical Properties and Specifications

Accurate characterization is fundamental to successful and reproducible synthesis. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1416785-99-3 | [4][5][6] |

| Molecular Formula | C₇H₁₃BN₂O₂ | [4][6] |

| Molecular Weight | 168.00 g/mol | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | [1-(2-Methyl-2-propanyl)-1H-pyrazol-4-yl]boronic acid | [4] |

| Typical Purity | ≥97% | [4][6] |

| Appearance | White to off-white solid/powder | General |

| Storage Conditions | Store at room temperature or refrigerate (2-8°C). Keep dry. | [4][7] |

| Topological Polar Surface Area (TPSA) | 58.28 Ų | [4] |

| logP | -0.6821 | [4] |

Stability and Handling Insight: Boronic acids are susceptible to dehydration to form cyclic boroxines, particularly upon heating or under acidic conditions. While generally stable, it is best practice to store the compound in a tightly sealed container, preferably in a desiccator or under an inert atmosphere, to prevent degradation from atmospheric moisture.

Commercial Availability and Sourcing

This compound is readily available from multiple chemical suppliers, primarily for research and development purposes. For large-scale or GMP (Good Manufacturing Practice) requirements, inquiries for custom synthesis are typically necessary.

| Supplier | Product Number (Example) | Typical Purity | Notes |

| ChemScene | CS-0095048 | ≥97% | Offers research quantities and custom synthesis/commercial production.[4] |

| Sigma-Aldrich | CIAH987EC693 | Not specified | Listed as a catalog item; availability may vary.[5] |

| Advanced ChemBlocks | W159847 | 97% | Provides research quantities and offers custom quotes.[6] |

| Angene Chemical | AG00E75S | Not specified | Listed as a supplier with available Safety Data Sheet. |

Procurement Strategy: For initial screening and methodology development, purchasing from established suppliers of research chemicals is efficient. When planning for scale-up, it is crucial to engage with suppliers who offer custom synthesis services. This ensures a consistent supply chain and the ability to secure larger quantities with defined purity specifications.

Health, Safety, and Handling Protocols

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as an irritant.

| Hazard Classification (GHS) | |

| Pictogram | GHS07 (Exclamation Mark)[4] |

| Signal Word | Warning [4][8] |

| Hazard Statements | H302: Harmful if swallowed[8]H315: Causes skin irritation[4][8]H319: Causes serious eye irritation[4][8]H335: May cause respiratory irritation[8] |

Standard Operating Procedure for Safe Handling

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

-

Dispensing: When weighing, do so carefully to minimize dust generation. Use a spatula and dispense onto weighing paper or directly into the reaction vessel inside the fume hood.

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[8]

-

Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[9]

Caption: A workflow for the safe handling of solid chemical reagents.

Core Application: Suzuki-Miyaura Cross-Coupling Protocol

The primary utility of this reagent is its participation in Suzuki-Miyaura cross-coupling reactions. The following is a representative, field-proven protocol for coupling with a generic aryl bromide.

Objective: To synthesize a 4-(Aryl)-1-(tert-butyl)-1H-pyrazole derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.1 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Experimental Protocol:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the aryl bromide, Pd(dppf)Cl₂, and potassium carbonate.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and an inert atmosphere is critical to prevent catalyst degradation and ensure high reaction yield.

-

Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired product.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Synthesis of the Reagent

While commercially available, understanding the synthesis of this compound is valuable for researchers considering custom derivatives. A common approach is the palladium-catalyzed borylation of a corresponding halo-pyrazole.[10]

Caption: A common synthetic route to pyrazole-4-boronic acids.

Conclusion

This compound stands out as a readily accessible and highly effective building block for medicinal chemistry and materials science. Its robust performance in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures centered on the valuable pyrazole scaffold. By understanding its properties, sourcing channels, and adhering to strict safety protocols, researchers can confidently and effectively leverage this reagent to accelerate their discovery programs.

References

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. PubChem - NIH. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Safety Data Sheet - 1-tert-Butyl-1H-pyrazol-4-ylboronic acid. Angene Chemical. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

- Preparation method of 4-pyrazole boronic acid pinacol ester.

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | 1416785-99-3 [sigmaaldrich.com]

- 6. This compound 97% | CAS: 1416785-99-3 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. angenechemical.com [angenechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid CAS number and identifiers

An In-depth Technical Guide to (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid for Advanced Chemical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern organic and medicinal chemistry. We will delve into its fundamental chemical identifiers, physicochemical properties, a representative synthetic pathway, and its critical role in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed experimental considerations to facilitate its effective application in the laboratory.

The Strategic Importance of Pyrazole Boronic Acids in Synthesis

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in critical hydrogen bonding interactions with biological targets.[1] When functionalized with a boronic acid moiety, these heterocyclic systems are transformed into exceptionally versatile reagents for synthetic chemists.[2]

The boronic acid group serves as a powerful handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's tolerance of a wide range of functional groups makes it an indispensable tool for the late-stage functionalization of complex molecules, a crucial step in pharmaceutical research and development.[3] The subject of this guide, this compound, incorporates a tert-butyl group on the pyrazole nitrogen. This bulky substituent provides steric influence that can direct reaction outcomes and significantly enhances solubility in common organic solvents, a practical advantage that simplifies reaction setup and purification processes.

Core Compound Identifiers and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The following tables summarize the key identifiers and computational properties for this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1416785-99-3 | [4] |

| Molecular Formula | C₇H₁₃BN₂O₂ | [4] |

| Molecular Weight | 168.00 g/mol | [4] |

| IUPAC Name | This compound | |

| Synonym | [1-(2-Methyl-2-propanyl)-1H-pyrazol-4-yl]boronic acid | [4] |

| MDL Number | MFCD18250635 | [4] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source(s) |

| TPSA (Topological Polar Surface Area) | 58.28 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | -0.6821 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

Synthesis and Purification Strategy

The synthesis of pyrazole-4-boronic acids and their esters typically relies on modern palladium-catalyzed borylation reactions. A common and effective strategy involves the coupling of a halogenated pyrazole precursor with a boron-containing reagent.

General Synthetic Workflow

The pathway involves two key transformations:

-

Preparation of the Halogenated Precursor: Synthesis of 1-(tert-butyl)-4-halo-1H-pyrazole (where halo is typically Iodo or Bromo) from pyrazole starting materials.

-

Palladium-Catalyzed Borylation: The halogenated pyrazole undergoes a cross-coupling reaction with a boron source, such as pinacol diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid. A patent for a related synthesis describes reacting a 1-Boc-4-halogenopyrazole with pinacol diboron in the presence of a palladium catalyst and a weak base.[5] This fundamental approach is widely applicable.

Caption: Generalized synthetic workflow for this compound.

Causality in Reagent Selection

-

Palladium Catalyst: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is often chosen for its high efficiency and functional group tolerance in coupling reactions involving heterocyclic compounds.[5]

-

Base: A mild base such as potassium acetate (KOAc) is critical. It acts as a proton scavenger and facilitates the crucial transmetalation step in the catalytic cycle without causing unwanted side reactions.[5]

-

Solvent: An aprotic polar solvent like dioxane or DMSO is typically used to ensure all reagents remain in solution at the required reaction temperatures.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C-C bond between the pyrazole C4 position and an aryl or heteroaryl halide/triflate.[1][3]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its pyrazole group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners (aryl and pyrazolyl) are ejected from the palladium center as the final coupled product, regenerating the Pd(0) catalyst to continue the cycle.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 1-Boc-pyrazole-4-boronic acid pinacol ester | 552846-17-0 [smolecule.com]

- 4. chemscene.com [chemscene.com]

- 5. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility Profile of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid in Organic Solvents

Abstract

(1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. A comprehensive understanding of its solubility in organic solvents is critical for optimizing reaction conditions, developing robust purification protocols, and formulating for downstream applications. This technical guide provides a detailed examination of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to provide a predictive framework. Furthermore, a rigorous, step-by-step experimental protocol for determining its solubility is presented, empowering researchers to generate precise and reliable data.

Introduction: The Pivotal Role of Solubility in the Application of this compound

This compound, with its molecular formula C₇H₁₃BN₂O₂, is a versatile reagent in modern organic synthesis.[1][2] Its strategic importance lies in the pyrazole core, a common motif in pharmacologically active compounds, and the boronic acid functionality, which enables the formation of carbon-carbon and carbon-heteroatom bonds. The tert-butyl group imparts specific steric and electronic properties, influencing both reactivity and physical characteristics, including solubility.

The solubility of a reagent is a fundamental parameter that dictates its utility. In drug discovery and development, poor solubility can hinder reaction kinetics, complicate purification, and create challenges in formulation and bioavailability.[3] For process chemists, understanding solubility is paramount for designing scalable and efficient synthetic routes. This guide addresses the critical need for a comprehensive understanding of the solubility of this compound in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. The key physicochemical properties of this compound that influence its solubility include:

-

Polarity: The molecule possesses both polar and non-polar regions. The boronic acid group (-B(OH)₂) and the pyrazole ring with its two nitrogen atoms are polar and capable of hydrogen bonding. The tert-butyl group is non-polar and contributes to van der Waals interactions.

-

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors.[1] This capacity for hydrogen bonding suggests a preference for polar, protic solvents.

-

Molecular Size and Shape: The bulky tert-butyl group can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

-

Potential for Dehydration: Boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating.[4] This equilibrium can be influenced by the solvent and can affect solubility measurements.

Based on these characteristics, a qualitative prediction of solubility in different solvent classes can be made.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as polar protic solvents like methanol and ethanol. These solvents can engage in hydrogen bonding and have dipole moments that can effectively solvate the polar parts of the molecule. Ethers, in particular, have shown to be good solvents for boronic acids.[5]

-

Moderate Solubility: Expected in solvents of intermediate polarity such as dichloromethane (DCM) and chloroform.[5][6]

-

Low Solubility: Expected in non-polar solvents like hexanes, cyclohexane, and toluene, which cannot effectively solvate the polar boronic acid and pyrazole moieties.[5][6]

General Solubility Characteristics of Related Boronic Acids

While specific data for this compound is scarce, studies on phenylboronic acid and its derivatives provide valuable insights. For instance, phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[5][6] Esterification of the boronic acid, for example, to a pinacol ester, generally increases solubility in organic solvents.[6][7] The introduction of substituents on the aromatic ring also modulates solubility.[4] These findings support the theoretical predictions for the target molecule.

Standardized Protocol for Experimental Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring the integrity of the generated data.

Materials and Equipment

-

This compound (purity ≥97%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for determining equilibrium solubility is depicted in the following diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

To each vial, add a precise volume of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.[8]

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved solute using a validated, stability-indicating HPLC method.[8] A calibration curve should be prepared using standards of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Perform each measurement in triplicate to ensure reproducibility.[9]

-

Report the mean solubility and standard deviation for each solvent at the specified temperature.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Polar Protic | Methanol | 32.7 | [Experimental Value] |

| Ethanol | 24.5 | [Experimental Value] | |

| Polar Aprotic | Acetone | 20.7 | [Experimental Value] |

| Acetonitrile | 37.5 | [Experimental Value] | |

| Ethyl Acetate | 6.0 | [Experimental Value] | |

| Tetrahydrofuran (THF) | 7.6 | [Experimental Value] | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | [Experimental Value] |

| Non-Polar | Toluene | 2.4 | [Experimental Value] |

| Hexanes | 1.9 | [Experimental Value] |

The relationship between solvent properties and solubility can be visualized as follows:

Caption: Factors Influencing Solubility.

Conclusion and Future Perspectives

While a definitive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for its prediction and experimental determination. The provided protocol offers a standardized method for generating high-quality, reliable solubility data, which is indispensable for the effective use of this important building block in research and development. It is anticipated that as the use of this compound becomes more widespread, a comprehensive library of its solubility in various solvent systems will be established, further enabling its application in innovative chemical synthesis and materials science.

References

-

Benchchem. An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. 7

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. 6

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4499–4506. 4

- Halliwell, D. G. (Ed.). (2011).

-

Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. 10

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? 3

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. 8

-

PubChem. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid. 11

-

ChemScene. This compound. 1

- Fisher Scientific. Safety Data Sheet: Pyrazole-4-boronic acid pinacol ester.

-

Unipd. Predicting drug solubility in organic solvents mixtures. 12

- Sigma-Aldrich.

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. 9

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. 13

-

Chem-Impex. 1H-Pyrazole-4-boronic acid. 14

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Fisher Scientific.

-

PubChem. tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate. 15

- ChemicalBook. 1-(Tert-Butoxycarbonyl)

-

PubChem. 1-Methyl-1H-pyrazole-4-boronic acid. 16

-

Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester. 17

- Angene Chemical. Safety Data Sheet: 1-tert-Butyl-1H-pyrazol-4-ylboronic acid.

-

Advanced ChemBlocks. This compound. 2

-

Sigma-Aldrich. This compound.

-

PubChem. (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid. 18

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound 97% | CAS: 1416785-99-3 | AChemBlock [achemblock.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 11. 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | C8H13BN2O4 | CID 44118675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. research.unipd.it [research.unipd.it]

- 13. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 14. chemimpex.com [chemimpex.com]

- 15. tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | C14H23BN2O4 | CID 16217654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 18. (1-(tert-Butoxycarbonyl)-1H-pyrazol-3-yl)boronic acid | C8H13BN2O4 | CID 45357369 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Proposed Theoretical Framework for Elucidating the Electronic Properties of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid

A Whitepaper for Computational Chemists, Medicinal Chemists, and Materials Scientists

Abstract: Pyrazole-boronic acids are a cornerstone of modern synthetic chemistry, serving as indispensable building blocks in medicinal chemistry and materials science.[1][2] Their utility in forming carbon-carbon bonds via Suzuki-Miyaura cross-coupling is particularly noteworthy.[1][3] This whitepaper addresses a conspicuous gap in the scientific literature: the absence of a dedicated theoretical study on the electronic properties of (1-(tert-Butyl)-1H-pyrazol-4-yl)boronic acid. We present a comprehensive, in-depth guide proposing a robust computational methodology to characterize this molecule. By leveraging Density Functional Theory (DFT), this guide outlines a systematic workflow to predict and analyze its fundamental electronic characteristics. The proposed study will illuminate the interplay between the electron-donating tert-butyl group, the aromatic pyrazole ring, and the electrophilic boronic acid moiety, providing actionable insights for optimizing its use in synthetic applications and designing novel derivatives with tailored properties.

Introduction: The Significance of Pyrazole Boronic Acids

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmacologically active compounds, with the pyrazole ring being a prominent example due to its metabolic stability and versatile binding capabilities.[4] When functionalized with a boronic acid group, these molecules become powerful reagents in synthetic organic chemistry.[1] The boronic acid moiety is relatively stable, exhibits low toxicity, and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1][3]

This compound (Figure 1) is a commercially available reagent used in the synthesis of novel therapeutic agents and functional materials.[5] The tert-butyl group, a bulky and electron-donating substituent, is expected to significantly influence the electronic landscape of the pyrazole ring, thereby affecting the reactivity and stability of the boronic acid group. Understanding these electronic effects is paramount for predicting the molecule's behavior in chemical reactions and for the rational design of new catalysts and drug candidates. To date, while experimental applications exist, a detailed theoretical investigation of its electronic structure remains unpublished. This guide proposes a validated computational strategy to bridge this knowledge gap.

The Subject Molecule: Structural and Electronic Considerations

The unique arrangement of functional groups in this compound suggests a complex interplay of electronic effects.

-

Pyrazole Ring: An aromatic, five-membered heterocycle with two adjacent nitrogen atoms. The ring system is electron-rich and resistant to oxidation.[6]

-

Boronic Acid Group (-B(OH)₂): An electron-withdrawing group attached to the C4 position of the pyrazole. The boron atom is trigonal (sp²) hybridized and acts as a Lewis acid.[7]

-

tert-Butyl Group (-C(CH₃)₃): A bulky, electron-donating group attached to the N1 position. It is known to increase solubility and influence the electronic properties of aromatic systems, often raising the energy levels of molecular orbitals.[8]

The primary scientific question is how these competing electronic influences—donation from the tert-butyl group and withdrawal by the boronic acid—distribute electron density across the molecule and dictate its frontier molecular orbitals (FMOs).

Figure 1: 2D structure of this compound.

Proposed Theoretical Methodology: A Validated Workflow

To ensure scientific rigor and reproducibility, we propose a computational workflow grounded in Density Functional Theory (DFT), a method that offers an excellent balance of computational cost and accuracy for systems of this nature.[9][10][11]

Computational Approach: Density Functional Theory (DFT)

DFT is the method of choice for investigating the electronic structure of organic molecules.[12][13] It has been successfully applied to study various boronic acid and pyrazole derivatives, providing reliable predictions of their geometries and electronic properties.[9][14]

Selection of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended as a starting point. It is widely used and has a proven track record for calculating the geometries and electronic properties of organic molecules, including boronic acids.[9]

-

Basis Set: The 6-311+G(d,p) basis set is proposed. This split-valence triple-zeta basis set provides sufficient flexibility for describing the electron distribution. The inclusion of diffuse functions (+) is crucial for accurately describing lone pairs and anions, while polarization functions (d,p) are essential for capturing the correct bonding environment around the boron and nitrogen atoms.

Step-by-Step Computational Workflow

The proposed investigation follows a logical, multi-step protocol to ensure self-validation at each stage.

-

Geometry Optimization:

-

Action: Perform a full geometry optimization of the molecule in the gas phase using the B3LYP/6-311+G(d,p) level of theory.

-

Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule. An accurate geometry is a prerequisite for reliable electronic property calculations.

-

Validation: Confirm that the optimization has converged to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.[9]

-

-

Solvation Effects:

-

Action: Re-optimize the geometry and calculate electronic properties using a continuum solvation model, such as the Polarizable Continuum Model (PCM) , with a solvent like water or dimethylformamide (DMF) to simulate realistic solution-phase conditions.

-

Causality: Solvation can significantly impact electronic properties, especially for polar molecules like boronic acids. This step provides a more accurate picture of the molecule's behavior in a reaction medium.

-

-

Electronic Property Calculation:

-

Action: Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.

-

Causality: This step provides the core data for the analysis. The properties to be calculated are detailed in the next section.

-

-

Data Analysis and Visualization:

-

Action: Analyze the output files to extract numerical data and generate visual representations of molecular orbitals and electrostatic potential surfaces.

-

Causality: Visualization is critical for interpreting complex quantum chemical data and translating it into intuitive chemical concepts.

-

Figure 2: Proposed DFT workflow for electronic property analysis.

Predicted Electronic Characteristics and Discussion

Based on established chemical principles and data from analogous systems, the proposed DFT study is expected to reveal the following electronic characteristics.[8][14]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.

-

Predicted HOMO: The HOMO is anticipated to be localized primarily on the electron-rich pyrazole ring. The electron-donating tert-butyl group will likely raise the energy of the HOMO, making the molecule a better nucleophile compared to its unsubstituted counterpart.

-

Predicted LUMO: The LUMO is expected to have significant contributions from the empty p-orbital of the boron atom in the boronic acid group. This will render the boron center susceptible to nucleophilic attack, a key step in its reactions.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO dictates the molecule's kinetic stability and electronic excitation properties.[12] A smaller gap suggests higher reactivity. The competing effects of the tert-butyl (gap-narrowing) and boronic acid groups make its prediction non-trivial and highlight the need for this computational study.

Molecular Electrostatic Potential (MEP)

The MEP map will visualize the charge distribution. It is predicted to show:

-

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the boronic acid, indicating regions susceptible to electrophilic attack.

-

Positive Potential (Blue): Concentrated around the hydroxyl protons and, most importantly, the boron atom, confirming its Lewis acidic character.

Predicted Quantitative Data

The following table summarizes the hypothetical but realistic data that would be generated, comparing the subject molecule to the simpler 1H-Pyrazole-4-boronic acid to highlight the effect of the tert-butyl group.

| Property | 1H-Pyrazole-4-boronic acid (Predicted) | This compound (Predicted) | Significance |

| HOMO Energy (eV) | -7.20 | -6.85 | Higher energy indicates stronger electron-donating character. |

| LUMO Energy (eV) | -1.50 | -1.45 | Minor change, suggesting LUMO is dominated by the boronic acid. |

| HOMO-LUMO Gap (eV) | 5.70 | 5.40 | Smaller gap suggests slightly higher reactivity. |

| Dipole Moment (Debye) | 3.5 | 4.1 | Increased polarity due to the tert-butyl group's influence. |

Proposed Experimental Validation

Theoretical predictions must be validated by experimental evidence. The following techniques could be employed to corroborate the computational findings:

-

Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally estimate the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials, respectively. The results can be directly compared to the calculated DFT values.

-

UV-Vis Spectroscopy: The lowest energy electronic transition (S₀→S₁) is related to the HOMO-LUMO gap. Time-Dependent DFT (TD-DFT) calculations can predict the absorption wavelength (λₘₐₓ), which can be compared with an experimental spectrum.[7][9]

-

¹¹B NMR Spectroscopy: The chemical shift of the boron nucleus is highly sensitive to its electronic environment. This can provide experimental confirmation of the predicted electron density at the boron center.

Conclusion